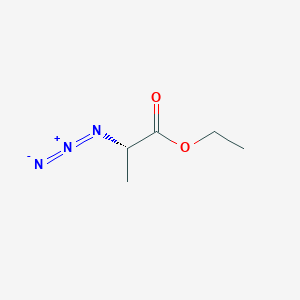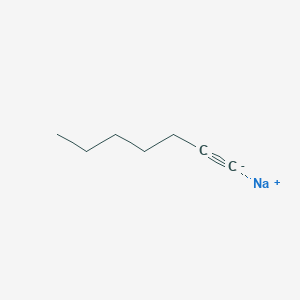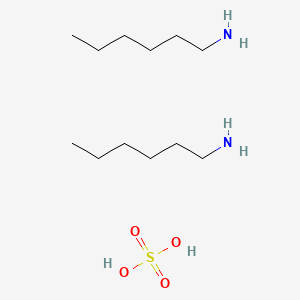
Ethyl (2S)-2-azidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-azidopropanoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to the second carbon of a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-azidopropanoate can be synthesized through several methods. One common approach involves the azidation of ethyl (2S)-2-bromopropanoate. This reaction typically uses sodium azide (NaN₃) as the azidating agent in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the risk associated with handling azides.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-azidopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-azidopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazoles and other nitrogen-containing compounds.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules through click chemistry.
Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-azidopropanoate depends on the specific reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine through the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Ethyl (2S)-2-azidopropanoate can be compared with other azido esters and related compounds:
Ethyl (2S)-2-bromopropanoate: A precursor in the synthesis of this compound.
Ethyl (2S)-2-aminopropanoate: The reduced form of this compound.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
This compound is unique due to its specific reactivity and the presence of the azido group, which allows for versatile transformations in organic synthesis.
Propiedades
Número CAS |
79410-47-2 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
ethyl (2S)-2-azidopropanoate |
InChI |
InChI=1S/C5H9N3O2/c1-3-10-5(9)4(2)7-8-6/h4H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
LSSJUKDVBOYWHG-BYPYZUCNSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)N=[N+]=[N-] |
SMILES canónico |
CCOC(=O)C(C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)



![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)






